Allosteric PIF-Pocket Binding vs. ATP-Competitive Inhibition: A Mechanistic Differentiator
PS432 inhibits PKCι and PKCζ through an allosteric mechanism by binding the PIF-pocket regulatory site, not the ATP-binding site [1]. In contrast, the potent atypical PKC inhibitor CRT0066854 acts as an ATP-competitive inhibitor that also targets ROCK-II (IC₅₀ = 620 nM) [2]. This mechanistic divergence is critical; PS432 exhibits no activity (IC₅₀ > 100 μM) against classical (PKCα, β), novel (PKCδ, θ), or related AGC kinases (PDK1, Akt, RSK1, MSK1, Aurora A), establishing a cleaner selectivity profile for studying PKCι/ζ-specific biology without confounding off-target effects on the broader kinome [1].
| Evidence Dimension | Mechanism of Action & Kinase Selectivity Profile |
|---|---|
| Target Compound Data | Allosteric inhibitor (PIF-pocket); No inhibition (IC₅₀ > 100 μM) of PKCα, PKCβ, PKCδ, PKCθ, PDK1, PKB/Akt, RSK1, MSK1, Aurora A |
| Comparator Or Baseline | CRT0066854: ATP-competitive inhibitor; inhibits ROCK-II (IC₅₀ = 620 nM) in addition to PKCι/ζ |
| Quantified Difference | Mechanism: Allosteric vs. ATP-competitive; Off-targets: None detected vs. ROCK-II inhibition (620 nM) |
| Conditions | Cell-free kinase activity assays; Kinase selectivity panel |
Why This Matters
For researchers dissecting PKCι/ζ-specific signaling pathways, PS432's allosteric, non-ATP-competitive mechanism minimizes confounding effects from ATP-binding site promiscuity, ensuring that observed phenotypes are attributable to atypical PKC inhibition.
- [1] Arencibia JM, et al. An Allosteric Inhibitor Scaffold Targeting the PIF-Pocket of Atypical Protein Kinase C Isoforms. ACS Chem Biol. 2017 Feb 17;12(2):564-573. View Source
- [2] Kjær S, et al. Adenosine-binding motif mimicry and cellular effects of a thieno[2,3-d]pyrimidine-based chemical inhibitor of atypical protein kinase C isoenzymes. Biochem J. 2013 Apr 15;451(2):329-42. View Source
